2-O-Acetyl-20-hydroxyecdysone

Vue d'ensemble

Description

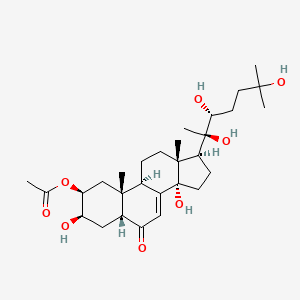

2-O-Acetyl-20-hydroxyecdysone is a naturally occurring ecdysone steroid hormone found in both plants and animals. It is a derivative of 20-hydroxyecdysone, which plays a crucial role in the molting and metamorphosis of insects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Acetyl-20-hydroxyecdysone typically involves the acetylation of 20-hydroxyecdysone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group at the 2-position .

Industrial Production Methods: Industrial production of this compound involves the extraction of 20-hydroxyecdysone from plant sources such as Cyanotis arachnoidea. The extracted 20-hydroxyecdysone is then subjected to acetylation under controlled conditions to produce the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-O-Acetyl-20-hydroxyecdysone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anabolic Effects

Research indicates that 2-O-acetyl-20-hydroxyecdysone exhibits anabolic properties, promoting muscle growth and enhancing physical performance. Studies have demonstrated that it can stimulate protein synthesis in muscle cells, making it a candidate for treating conditions such as muscular dystrophy and sarcopenia .

1.2 Anti-Diabetic Properties

The compound has shown promise in managing diabetes by reducing hyperglycemia and improving insulin sensitivity. In vivo studies have reported a decrease in plasma glucose levels in diabetic animal models, suggesting a potential mechanism involving the activation of the Mas1 receptor, which plays a crucial role in glucose metabolism .

1.3 Hepatoprotective Effects

This compound also exhibits hepatoprotective properties, safeguarding liver cells from damage caused by toxins and oxidative stress. This aspect is particularly relevant in the context of drug-induced liver injury and chronic liver diseases .

Case Studies

Mécanisme D'action

2-O-Acetyl-20-hydroxyecdysone exerts its effects by binding to ecdysone receptors, which are nuclear receptors involved in gene regulation. This binding activates the transcription of specific genes that regulate growth, development, and metabolism in insects. In mammals, the compound has been shown to activate the Mas1 receptor, a key component of the renin-angiotensin system, leading to various beneficial effects such as improved glucose homeostasis and reduced inflammation .

Comparaison Avec Des Composés Similaires

20-Hydroxyecdysone: The parent compound, widely studied for its role in insect development and potential therapeutic applications.

Ecdysone: Another ecdysteroid with similar biological activities.

2-Deoxyecdysone: A biosynthetic intermediate in the ecdysteroid pathway

Uniqueness: 2-O-Acetyl-20-hydroxyecdysone is unique due to its acetylation at the 2-position, which can influence its biological activity and stability. This modification may enhance its potential as a therapeutic agent and its effectiveness in various applications compared to its non-acetylated counterparts .

Activité Biologique

2-O-Acetyl-20-hydroxyecdysone (2-O-Ac-20E) is a synthetic derivative of the naturally occurring ecdysteroid, 20-hydroxyecdysone (20E). This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by an acetyl group at the 2-position of the 20-hydroxyecdysone structure, enhancing its lipophilicity and potentially altering its biological interactions. The molecular formula is , with a molecular weight of 522.67 g/mol. Its melting point ranges from 218 to 220 °C, and it exhibits a density of approximately 1.26 g/cm³ .

The biological activity of 2-O-Ac-20E is primarily mediated through its interaction with ecdysone receptors, which are nuclear receptors that regulate gene expression related to growth and metabolism in insects. In mammals, it has been shown to activate the Mas1 receptor, influencing glucose homeostasis and exhibiting anti-inflammatory effects .

Key Mechanisms Include:

- Gene Regulation : Binding to ecdysone receptors activates transcription of genes involved in development and metabolism.

- Glucose Homeostasis : Enhances insulin sensitivity through pathways such as IRS-1/Akt, promoting GLUT4 and GLUT2 expression .

- Neuroprotective Effects : Exhibits protective effects against amyloid-β42-induced cytotoxicity by promoting the formation of less toxic fibrils from oligomers .

Biological Activities

Research indicates that 2-O-Ac-20E possesses several notable biological activities:

- Antitumor Activity : Demonstrated pro-apoptotic effects in various cancer cell lines, including breast cancer .

- Anti-inflammatory Effects : Exhibits potential in reducing inflammation markers in experimental models .

- Antioxidant Properties : Acts as a scavenger of free radicals, contributing to its protective effects against oxidative stress .

- Antimicrobial Activity : Exhibits antifungal and antiamoebic properties, with effective concentrations identified through various assays .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-O-Ac-20E:

- Study on Antitumor Effects : A study highlighted the compound's ability to induce apoptosis in breast cancer cells through activation of pro-apoptotic pathways .

- Neuroprotective Study : Research demonstrated that 2-O-Ac-20E reduces amyloid oligomer formation, suggesting its potential in Alzheimer's disease treatment .

- Network Pharmacology Analysis : Identified multiple therapeutic targets associated with diabetes management through its action on glucose metabolism pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 20-Hydroxyecdysone | Hydroxyl group at C-20 | Widely studied for insect development |

| Ecdysone | No acetyl group | Precursor to 20-hydroxyecdysone |

| Polypodine B | Similar steroid structure | Unique effects on insect growth |

| Ajugasterone C | Hydroxyl groups at multiple positions | Exhibits different biological activities |

The unique acetylation at the 2-position of 2-O-Ac-20E may enhance its bioavailability and alter interactions with biological targets compared to non-acetylated counterparts like 20-hydroxyecdysone .

Propriétés

Formule moléculaire |

C29H46O8 |

|---|---|

Poids moléculaire |

522.7 g/mol |

Nom IUPAC |

[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate |

InChI |

InChI=1S/C29H46O8/c1-16(30)37-22-15-26(4)17-7-11-27(5)23(28(6,35)24(33)9-10-25(2,3)34)8-12-29(27,36)18(17)13-20(31)19(26)14-21(22)32/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 |

Clé InChI |

TXLUXHSVMYTTCI-FORVDKSSSA-N |

SMILES |

CC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C |

SMILES isomérique |

CC(=O)O[C@H]1C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@]4(C3=CC(=O)[C@@H]2C[C@H]1O)O)[C@](C)([C@@H](CCC(C)(C)O)O)O)C)C |

SMILES canonique |

CC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C |

Synonymes |

20-hydroxyecdysone 2-acetate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.